Landiolol hydrochloride
Overview
Description
Landiolol hydrochloride is an ultra-short-acting, selective β1-adrenergic receptor blocker. It is primarily used for rapid ventricular rate control in cases of supraventricular tachycardia. This compound is known for its high β1-selectivity, rapid onset, and short elimination half-life, making it an ideal agent for heart rate control in various clinical settings .
Mechanism of Action
Target of Action
Landiolol hydrochloride is an ultra-short-acting, selective β1-adrenergic receptor blocker . The primary target of this compound is the β1-adrenergic receptor, which is the most dominant beta-adrenergic receptor in the heart .
Mode of Action
This compound exerts its effects by competitively blocking β1-adrenergic receptors . This leads to a reduction in heart rate, myocardial contractility, and conduction velocity .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the β1-adrenergic receptors. By blocking these receptors, this compound inhibits the effects of catecholamines (like adrenaline and noradrenaline) on the heart, leading to a decrease in heart rate and contractility .
Pharmacokinetics
This compound is characterized by its ultra-short-acting nature and high β1-selectivity . It has an ultrashort elimination half-life of around 4 minutes . This rapid onset and offset of action make it an ideal agent for heart rate control in acute circumstances .
Result of Action
The primary result of this compound’s action is the effective decrease in heart rate with less negative effect on blood pressure or myocardial contractility . It is used for rapid ventricular rate control in cases of supraventricular tachycardia .
Preparation Methods
The preparation of landiolol hydrochloride involves several synthetic routes and reaction conditions. One method utilizes cheap and easily available raw materials and employs a phase transfer catalysis method to shorten reaction time. This method is suitable for industrial large-scale production due to its simplicity, high yield, and environmental friendliness . Another method involves the use of sodium bicarbonate, ammonium chloride, and hydrochloric acid in a series of reactions to produce this compound .
Chemical Reactions Analysis
Landiolol hydrochloride undergoes various chemical reactions, including hydrolysis and esterification. It is rapidly hydrolyzed to an inactive form by carboxylesterase in the liver and pseudocholinesterase in the plasma . Common reagents used in these reactions include sodium bicarbonate and hydrochloric acid . The major products formed from these reactions are inactive metabolites that are quickly eliminated from the body .
Scientific Research Applications
Landiolol hydrochloride has a wide range of scientific research applications, particularly in the fields of medicine and pharmacology. It is used to manage tachyarrhythmias and perioperative tachycardia, especially atrial fibrillation, in both cardiac and non-cardiac surgeries . Additionally, it has potential therapeutic effects for sepsis and pediatric patients . This compound is also used in intensive care to treat atrial fibrillation, atrial flutter, and non-compensatory sinus tachycardia .
Comparison with Similar Compounds
Landiolol hydrochloride is often compared with other short-acting and selective beta-blockers such as esmolol. Both compounds are used for rapid ventricular rate control, but this compound has a higher β1-selectivity and a shorter elimination half-life . This makes this compound more effective in reducing heart rate quickly and with fewer side effects. Other similar compounds include propranolol and metoprolol, but these have longer half-lives and are less selective for β1-receptors .
Properties
CAS No. |
144481-98-1 |
---|---|
Molecular Formula |
C25H41Cl2N3O8 |
Molecular Weight |
582.5 g/mol |
IUPAC Name |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;dihydrochloride |
InChI |
InChI=1S/C25H39N3O8.2ClH/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28;;/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31);2*1H/t20-,22+;;/m0../s1 |
InChI Key |
NUWRTXXADFFSMZ-ULXOMSGMSA-N |
Isomeric SMILES |
CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@H](CNCCNC(=O)N3CCOCC3)O)C.Cl.Cl |
SMILES |
CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl |
Canonical SMILES |
CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl.Cl |
Appearance |
White to Off-White Solid |
melting_point |
124-126°C |
144481-98-1 | |
Pictograms |
Irritant |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Landiolol Hydrochloride; 4-[(2S)-2-Hydroxy-3-[[2-[(4-morpholinylcarbonyl)amino]ethyl]amino]propoxy]benzenepropanoic Acid [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl Ester Hydrochloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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